molecular formula C7H11BrF2O B13063063 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane

Cat. No.: B13063063
M. Wt: 229.06 g/mol
InChI Key: WNRKLWASELLDCU-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane is a chemical compound with the molecular formula C7H11BrF2O It is a cyclopentane derivative where a bromine atom and a 2,2-difluoroethoxy group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane typically involves the reaction of cyclopentane with bromine and 2,2-difluoroethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the substitution reaction. The process involves the following steps:

    Bromination: Cyclopentane is reacted with bromine to introduce the bromine atom at the 1-position.

    Etherification: The brominated cyclopentane is then reacted with 2,2-difluoroethanol to form the 2,2-difluoroethoxy group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding cyclopentanone derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopentane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted cyclopentane derivatives.

    Oxidation Products: Cyclopentanone derivatives.

    Reduction Products: Cyclopentane derivatives with different functional groups.

Scientific Research Applications

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom and the 2,2-difluoroethoxy group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluorocyclopentane: A similar compound with a fluorine atom instead of the 2,2-difluoroethoxy group.

    1,2-Dibromocyclopentane: A compound with two bromine atoms substituted at the 1 and 2 positions.

    1-Bromo-2-(2,2-difluoroethoxy)cyclohexane: A cyclohexane derivative with similar substituents.

Uniqueness

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane is unique due to the presence of both a bromine atom and a 2,2-difluoroethoxy group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11BrF2O

Molecular Weight

229.06 g/mol

IUPAC Name

1-bromo-2-(2,2-difluoroethoxy)cyclopentane

InChI

InChI=1S/C7H11BrF2O/c8-5-2-1-3-6(5)11-4-7(9)10/h5-7H,1-4H2

InChI Key

WNRKLWASELLDCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC(F)F

Origin of Product

United States

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